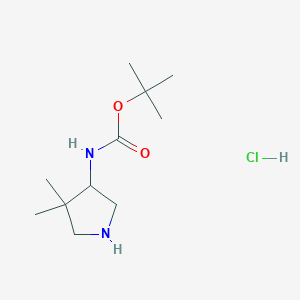

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is a synthetic organic compound. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound consists of a pyrrolidine ring substituted with dimethyl groups and a carbamic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

Formation of Carbamic Acid Ester: The carbamic acid ester functional group is formed by reacting the pyrrolidine derivative with tert-butyl chloroformate.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as a precursor for drug development.

Industry

In the industrial sector, the compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

- (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid methyl ester hydrochloride

- (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid ethyl ester hydrochloride

- (4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid isopropyl ester hydrochloride

Uniqueness

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride is unique due to its specific ester functional group, which may confer different chemical and biological properties compared to its analogs. The tert-butyl ester group can influence the compound’s stability, solubility, and reactivity.

Biological Activity

(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester hydrochloride (CAS Number: 2097068-47-6) is a synthetic organic compound notable for its unique structural features, including a pyrrolidine ring and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, which are explored in various biological contexts.

- Molecular Formula : C₁₃H₁₈ClN₃O₂

- Molar Mass : Approximately 273.75 g/mol

- Structure : The compound features a pyrrolidine ring with two methyl groups and a tert-butyl carbamate moiety, which enhances its biological activity by facilitating interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits diverse biological activities:

-

Antioxidant Activity :

- The compound may neutralize free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.

-

Anticancer Properties :

- Certain derivatives of this compound have demonstrated the ability to inhibit cancer cell proliferation. Mechanisms include:

- Induction of apoptosis in cancer cells.

- Modulation of oxidative stress pathways, enhancing the efficacy of existing cancer therapies.

- Certain derivatives of this compound have demonstrated the ability to inhibit cancer cell proliferation. Mechanisms include:

-

Neuroprotective Effects :

- Studies suggest that related compounds could provide neuroprotection by:

- Modulating neurotransmitter levels.

- Reducing neuroinflammation, which is implicated in neurodegenerative diseases.

- Studies suggest that related compounds could provide neuroprotection by:

The biological activity of this compound is facilitated by its interactions with specific enzymes and receptors in biological systems. These interactions are critical for elucidating the pharmacological profile of the compound.

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of this compound:

-

Anticancer Activity :

- A study demonstrated that derivatives similar to this compound significantly inhibited the growth of various cancer cell lines through apoptosis induction and modulation of cell cycle progression .

-

Neuroprotective Studies :

- Research indicated that compounds featuring similar structural motifs exhibited protective effects against neurotoxic agents in vitro, suggesting potential applications in treating neurodegenerative conditions .

-

In Vivo Studies :

- Animal models have shown that administration of this compound results in reduced tumor growth and improved survival rates, supporting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The following table summarizes key structural and functional characteristics of compounds related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methylpyrrolidine | 1-Methylpyrrolidine | Simple methyl derivative; less complex than target compound. |

| 2-Pyrrolidinone | 2-Pyrrolidinone | Contains a carbonyl group; used in pharmaceuticals. |

| N,N-Dimethylpyrrolidine | N,N-Dimethylpyrrolidine | Two methyl groups on nitrogen; different reactivity profile. |

The unique combination of structural features in this compound confers distinct biological activities that are not present in simpler analogs.

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethylpyrrolidin-3-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5;/h8,12H,6-7H2,1-5H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCYXFGQGTVQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1NC(=O)OC(C)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.